4-methoxy-3-nitro-N-(pentan-2-yl)benzamide
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Overview
Description
4-methoxy-3-nitro-N-(pentan-2-yl)benzamide is an organic compound with the molecular formula C13H18N2O4 It is characterized by the presence of a methoxy group, a nitro group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-N-(pentan-2-yl)benzamide typically involves the nitration of 4-methoxybenzamide followed by the alkylation of the resulting nitro compound with 2-pentanone. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for the alkylation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-nitro-N-(pentan-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Reduction: 4-methoxy-3-amino-N-(pentan-2-yl)benzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Oxidation: 4-formyl-3-nitro-N-(pentan-2-yl)benzamide, 4-carboxy-3-nitro-N-(pentan-2-yl)benzamide
Scientific Research Applications
4-methoxy-3-nitro-N-(pentan-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial infections and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitro-N-(pentan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the desired therapeutic effect. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-2-nitro-N-(pentan-3-yl)aniline
- 4-methoxy-N-(2,4,4-trimethyl pentan-2-yl)aniline
- 4-(4-methoxy-3-nitro-phenylimino)-pentan-2-one
Uniqueness
4-methoxy-3-nitro-N-(pentan-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-methoxy-3-nitro-N-pentan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-4-5-9(2)14-13(16)10-6-7-12(19-3)11(8-10)15(17)18/h6-9H,4-5H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIUNHVWBKHURP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387292 |
Source
|
Record name | ST50721783 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6102-07-4 |
Source
|
Record name | ST50721783 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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